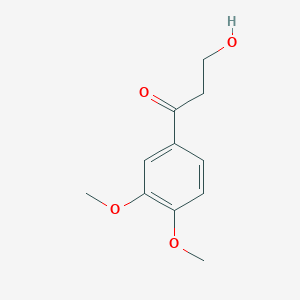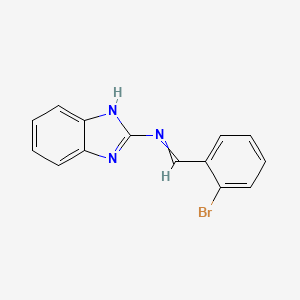![molecular formula C15H14O5 B14321277 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- CAS No. 108463-50-9](/img/structure/B14321277.png)
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- is a complex organic compound known for its unique spiro structure. This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable structure. The presence of a hydroxyphenyl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 6,10-Dioxaspiro[4.5]decane-7,9-dione with a suitable aldehyde or ketone in the presence of a base. Common reaction conditions include the use of ethanol as a solvent and a catalyst such as piperidine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The spiro structure provides rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,10-Dioxaspiro[4.5]decane-7,9-dione: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.
7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione: Contains bulky tert-butyl groups, affecting its reactivity and applications.
Uniqueness
6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]- stands out due to its hydroxyphenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
108463-50-9 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
8-[(4-hydroxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H14O5/c16-11-5-3-10(4-6-11)9-12-13(17)19-15(20-14(12)18)7-1-2-8-15/h3-6,9,16H,1-2,7-8H2 |
Clé InChI |
DUONODQXDIBYLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


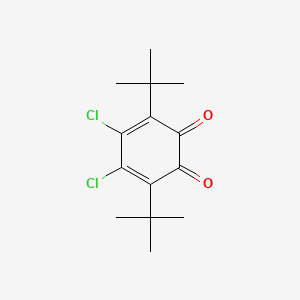
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
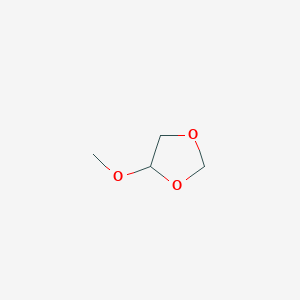
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
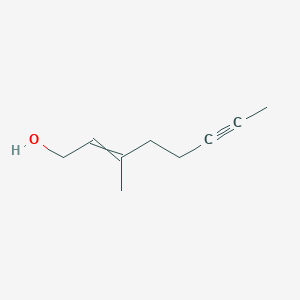
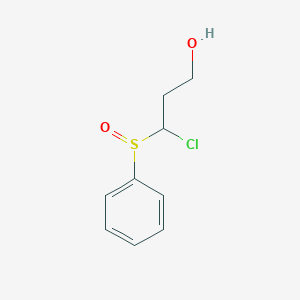
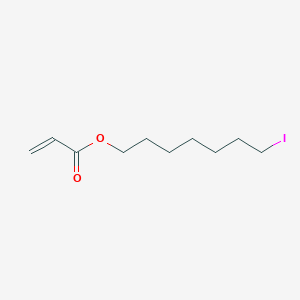
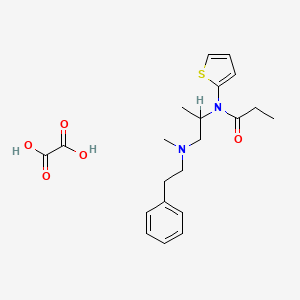

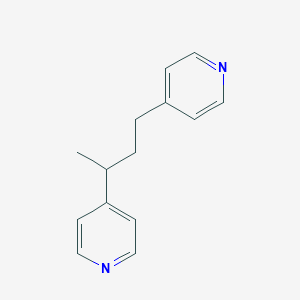
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
